molecular formula C8H18S2 B14494967 Disulfide, ethyl hexyl CAS No. 64580-53-6

Disulfide, ethyl hexyl

Cat. No.: B14494967
CAS No.: 64580-53-6
M. Wt: 178.4 g/mol
InChI Key: YKNTWULGFXMYRB-UHFFFAOYSA-N
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Description

Disulfide, ethyl hexyl, also known as ethyl hexyl disulfide, is an organic compound with the molecular formula C₈H₁₈S₂. It is characterized by the presence of a disulfide bond (S-S) between two ethyl hexyl groups. This compound is part of the larger family of disulfides, which are known for their unique chemical properties and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

Disulfide, ethyl hexyl can be synthesized through several methods. One common approach involves the reaction of alkyl halides with thiourea and elemental sulfur. This method is efficient and avoids contamination by higher polysulfides. The reaction typically occurs in the presence of sodium carbonate in wet polyethylene glycol (PEG 200) at 40°C . Another method involves the oxidative coupling of thiols, where thiols are oxidized to form disulfides using various oxidizing agents .

Industrial Production Methods

In industrial settings, the production of disulfides often involves the use of large-scale reactors where thiols are oxidized under controlled conditions. The choice of oxidizing agents and reaction conditions can vary depending on the desired purity and yield of the product. Common oxidizing agents include hydrogen peroxide, iodine, and air in the presence of catalysts .

Chemical Reactions Analysis

Types of Reactions

Disulfide, ethyl hexyl undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Disulfide, ethyl hexyl has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other sulfur-containing compounds.

    Biology: Studied for its role in redox biology and its potential as a redox-active compound in biological systems.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of drugs targeting redox processes.

    Industry: Used in the production of polymers and as a stabilizer in various industrial processes.

Mechanism of Action

The mechanism of action of disulfide, ethyl hexyl involves the interconversion between its reduced (thiol) and oxidized (disulfide) states. This redox cycling is crucial for its biological and chemical activities. In biological systems, disulfides can form and break disulfide bonds in proteins, affecting their structure and function. The redox state of disulfides is often regulated by cellular redox systems such as glutathione .

Comparison with Similar Compounds

Disulfide, ethyl hexyl can be compared with other disulfides such as diethyl disulfide and dipropyl disulfide. While all these compounds share the disulfide bond, their chemical properties and applications can vary:

This compound is unique due to its specific alkyl groups, which can influence its reactivity and applications in different fields.

Properties

CAS No.

64580-53-6

Molecular Formula

C8H18S2

Molecular Weight

178.4 g/mol

IUPAC Name

1-(ethyldisulfanyl)hexane

InChI

InChI=1S/C8H18S2/c1-3-5-6-7-8-10-9-4-2/h3-8H2,1-2H3

InChI Key

YKNTWULGFXMYRB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCSSCC

Origin of Product

United States

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